![molecular formula C7H9NO B13460486 3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
3-Isocyanatobicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanatobicyclo[3.1.0]hexane is a bicyclic organic compound characterized by its unique structure, which includes a three-membered ring fused to a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes, including 3-isocyanatobicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for 3-isocyanatobicyclo[31The high ring strain of these bicyclic scaffolds makes their synthesis challenging, but valuable as synthetic intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanatobicyclo[3.1.0]hexane undergoes various chemical reactions, including cycloadditions and substitutions. The high ring strain of the bicyclic structure makes it a reactive intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include difluorocyclopropenes and cyclopropylanilines. The reactions often require photoredox catalysts and specific irradiation conditions, such as blue LED light .
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Isocyanatobicyclo[3.1.0]hexane and its derivatives are used in various scientific research applications:
Wirkmechanismus
The mechanism by which 3-isocyanatobicyclo[3.1.0]hexane exerts its effects is primarily through its high reactivity due to ring strain. This reactivity allows it to participate in various chemical reactions, forming stable products that can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.0]hexane: A conformationally constrained bioisostere of cyclohexane, used in drug discovery.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom, used in the synthesis of biologically interesting compounds.
Uniqueness: 3-Isocyanatobicyclo[3.1.0]hexane is unique due to its isocyanate functional group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H9NO |
|---|---|
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
3-isocyanatobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H9NO/c9-4-8-7-2-5-1-6(5)3-7/h5-7H,1-3H2 |
InChI-Schlüssel |
IOCFYVARIATLPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1CC(C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13460408.png)
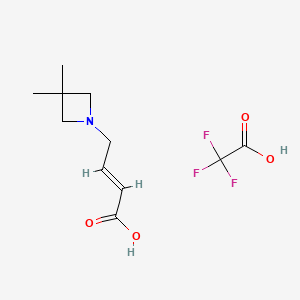
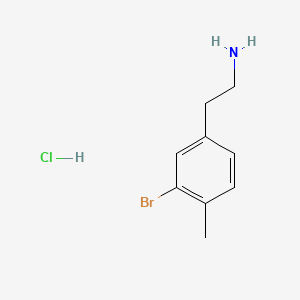
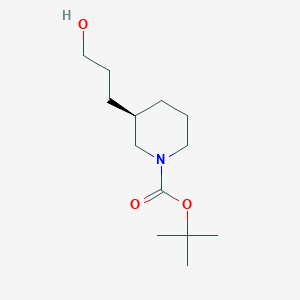
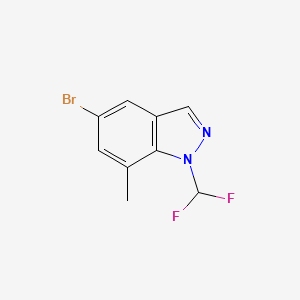
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
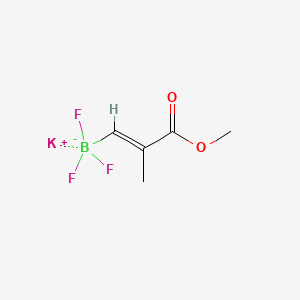
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)

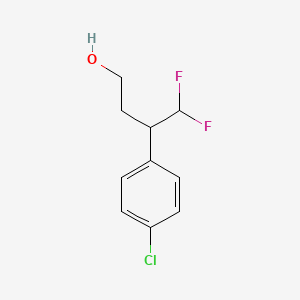
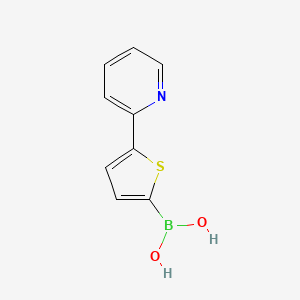
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)

